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Compound of Interest

Compound Name: GSK 2830371-d4

Cat. No.: B1154372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK 2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-

induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] It has garnered significant interest

in cancer research due to its ability to enhance the p53 tumor suppressor pathway.[3][4] This

technical guide provides an in-depth overview of the known chemical properties and stability of

the deuterated isotopologue, GSK 2830371-d4. The inclusion of deuterium atoms can offer

advantages in terms of metabolic stability and pharmacokinetic profiling, making this

isotopologue a valuable tool in drug development.

Chemical Properties
The fundamental chemical properties of GSK 2830371 are summarized in the table below.

While specific data for the deuterated form (d4) is not extensively published, the properties are

expected to be very similar to the parent compound.
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Property Value Source

Chemical Name

(S)-5-((5-Chloro-2-

methylpyridin-3-

ylamino)methyl)-N-(3-

cyclopentyl-1-

(cyclopropylamino)-1-

oxopropan-2-yl)thiophene-2-

carboxamide

[5]

Molecular Formula C₂₃H₂₉ClN₄O₂S [1][5]

Molecular Weight 461.02 g/mol [1][5]

CAS Number 1404456-53-6 [1][5]

Appearance Light yellow powder [5]

Purity ≥97% (HPLC) [5]

Solubility
DMSO: up to 100 mg/mL (or

100 mM) Ethanol: up to 50 mM
[1][5]

Stability and Storage
Proper handling and storage are crucial to maintain the integrity of GSK 2830371-d4. The

following table summarizes the recommended storage conditions for stock solutions.

Condition Duration Source

-20°C 1 year [6]

-80°C 2 years [6]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock

solutions into single-use volumes.[6] For dissolution, fresh, moisture-free DMSO is advised as

absorbed moisture can reduce solubility.[7]

Mechanism of Action and Signaling Pathway
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GSK 2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] Wip1 is a negative

regulator of the DNA damage response (DDR) pathway, primarily through the

dephosphorylation and subsequent inactivation of key signaling proteins. By inhibiting Wip1,

GSK 2830371 enhances the phosphorylation and activation of several critical tumor-

suppressing proteins, including p53, Chk2, H2AX, and ATM.[1][2] This leads to cell cycle arrest

and apoptosis in cancer cells, particularly those with wild-type p53.[3][8]
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Caption: GSK 2830371 inhibits Wip1, leading to increased phosphorylation and activation of

key tumor suppressors.

Experimental Protocols
While specific, detailed experimental protocols for GSK 2830371-d4 are proprietary, this

section outlines standard methodologies for assessing the chemical properties and stability of

small molecule drug candidates.

Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium

solubility of a compound.

Objective: To determine the maximum concentration of GSK 2830371-d4 that can be dissolved

in a specific solvent at a given temperature.

Materials:

GSK 2830371-d4 powder

Selected solvent (e.g., DMSO, ethanol, aqueous buffers)

Glass vials with screw caps

Shaker or orbital incubator set to a constant temperature

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a suitable column and

detector

Procedure:

An excess amount of GSK 2830371-d4 is added to a known volume of the solvent in a glass

vial.
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The vial is tightly sealed and agitated in a shaker at a constant temperature for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

After agitation, the suspension is allowed to stand to allow for the sedimentation of

undissolved solid.

The suspension is then centrifuged at high speed to pellet the remaining solid.

A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are

transferred.

The supernatant is diluted with an appropriate solvent to a concentration within the linear

range of the analytical method.

The concentration of GSK 2830371-d4 in the diluted supernatant is quantified using a

validated HPLC method.

The solubility is calculated by taking the dilution factor into account.

Stability Assessment (ICH Guideline Approach)
Stability testing is performed to evaluate how the quality of a drug substance varies with time

under the influence of environmental factors such as temperature, humidity, and light.

Objective: To establish a re-test period or shelf life for GSK 2830371-d4 and recommend

storage conditions.

Materials:

GSK 2830371-d4 powder

Controlled environment stability chambers

Appropriate containers for the drug substance

Validated stability-indicating HPLC method

Procedure:
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1. Stress Testing (Forced Degradation):

Expose GSK 2830371-d4 to harsh conditions (e.g., high temperature, acid, base, oxidation,

and light) to identify potential degradation products and pathways. This helps in developing a

stability-indicating analytical method.

2. Long-Term and Accelerated Stability Studies:

Long-Term Stability: Store the compound at the intended storage temperature (e.g., 25°C ±

2°C / 60% RH ± 5% RH) for a minimum of 12 months.

Accelerated Stability: Store the compound at an elevated temperature (e.g., 40°C ± 2°C /

75% RH ± 5% RH) for a minimum of 6 months.

3. Sample Analysis:

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term;

0, 3, 6 months for accelerated).

At each time point, the samples are analyzed using a validated stability-indicating HPLC

method to assess:

Assay: The amount of GSK 2830371-d4 remaining.

Purity: The presence and quantity of any degradation products.

Appearance: Any changes in physical form or color.

4. Data Evaluation:

The data is analyzed to determine the rate of degradation and to establish a shelf life based

on the time it takes for the compound to fall outside of its specification limits (e.g., >10% loss

of assay or formation of impurities above a certain threshold).

Degradation
The specific degradation pathways and products of GSK 2830371-d4 are not publicly

available. However, based on its chemical structure, potential degradation routes could include
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hydrolysis of the amide bonds or oxidation of the thiophene ring under stressful conditions. A

comprehensive forced degradation study would be necessary to fully characterize its

degradation profile.

Conclusion
GSK 2830371-d4 is a valuable research tool with well-defined chemical properties and a clear

mechanism of action. Its stability is sufficient for typical laboratory use when stored under the

recommended conditions. While detailed proprietary data on its stability and degradation are

not available, the application of standard pharmaceutical testing protocols can ensure its

quality and integrity for research and development purposes. This guide provides a

foundational understanding for professionals working with this promising Wip1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1154372#gsk-2830371-d4-chemical-properties-and-
stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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